molecular formula C9H11BrO2 B1279801 1-Bromo-2-((methoxymethoxy)methyl)benzene CAS No. 94236-21-2

1-Bromo-2-((methoxymethoxy)methyl)benzene

Cat. No. B1279801
CAS RN: 94236-21-2
M. Wt: 231.09 g/mol
InChI Key: DIZPEZNNOODNQE-UHFFFAOYSA-N
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Description

The compound "1-Bromo-2-((methoxymethoxy)methyl)benzene" is a brominated aromatic molecule with a methoxymethoxy group attached to the benzene ring. This structure is related to various other brominated benzene derivatives that have been studied for their unique chemical and physical properties. The presence of the bromine atom and the methoxymethoxy group can significantly influence the reactivity and interaction of the molecule with other chemical species.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and various reagents. For instance, the total synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from (3-bromo-4,5-dimethoxyphenyl)methanol in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved with reasonable yields, although the process may require careful optimization.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can exhibit interesting features such as rotational isomerism and conformational dynamics. For example, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene shows the presence of rotational isomers, which interconvert upon heating . Similarly, 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene has a unique conformation due to steric hindrance . These studies suggest that "1-Bromo-2-((methoxymethoxy)methyl)benzene" may also exhibit distinct conformational characteristics influenced by its substituents.

Chemical Reactions Analysis

Brominated benzene derivatives can participate in various chemical reactions, often serving as intermediates in the synthesis of more complex molecules. The reactivity of such compounds can be manipulated by the presence of substituents on the benzene ring. For example, the benzylic bromination of methoxyimino-o-tolyl-acetic acid methyl ester into a brominated product was achieved using N-bromosuccinimide, with the reaction solvent playing a crucial role in the reaction efficiency . This highlights the potential reactivity of "1-Bromo-2-((methoxymethoxy)methyl)benzene" in similar bromination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes have revealed diverse packing motifs and interactions such as C–H···Br, C–Br···Br, and C–Br···π . Additionally, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid showed two-dimensional architectures formed by C–H···O hydrogen bonds and Br···O or π–π interactions . These findings suggest that "1-Bromo-2-((methoxymethoxy)methyl)benzene" may also exhibit specific intermolecular interactions that affect its crystalline structure and other physical properties.

Scientific Research Applications

  • Synthesis of Pharmaceuticals, Agrochemicals, and Materials Science : This compound is a versatile chemical compound used in various scientific research applications. Its unique properties make it ideal for synthesis in several fields, including pharmaceuticals, agrochemicals, and materials science.

  • Synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives : A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

  • Synthesis of Squarine Dye : The same compound mentioned above can also be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards the zinc cation .

  • Synthesis of Pharmaceuticals, Agrochemicals, and Materials Science : This compound is a versatile chemical compound used in various scientific research applications. Its unique properties make it ideal for synthesis in several fields, including pharmaceuticals, agrochemicals, and materials science.

  • Synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) Derivatives : A similar compound, 1-Bromo-2-(2-methoxyethoxy)ethane, can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives . These derivatives are stable and efficient pigments for two-photon excited fluorescence microscopy .

  • Synthesis of Squarine Dye : The same compound mentioned above can also be used in the synthesis of a squarine dye . This dye exhibits a selective fluorogenic response towards the zinc cation .

Safety And Hazards

Safety data for “1-Bromo-2-((methoxymethoxy)methyl)benzene” indicates that it may be harmful if swallowed . It is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

1-bromo-2-(methoxymethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZPEZNNOODNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474356
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-((methoxymethoxy)methyl)benzene

CAS RN

94236-21-2
Record name 1-Bromo-2-((methoxymethoxy)methyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was made from 2-bromobenzylalcohol in the same manner as compound 5b and used for the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RI Rodríguez, E Ramírez, F Yuste… - The Journal of …, 2018 - ACS Publications
The generation of diastereomerically enriched secondary benzyl propargyl alcohols by the asymmetric addition of ortho-sulfinylbenzyl carbanions to sulfonylacetylene derivatives via …
Number of citations: 7 pubs.acs.org
GK Dewkar, S Peddi, PD Mosier, BL Roth… - Bioorganic & medicinal …, 2008 - Elsevier
The effects of methoxy-substitution at the 1-, 2-, 3-, and 4-positions of 9-aminomethyl-9,10-dihydroanthracene (AMDA) on h5-HT 2A receptor affinity were determined. Racemic mixtures …
Number of citations: 10 www.sciencedirect.com
SP Runyon, PD Mosier, BL Roth… - Journal of medicinal …, 2008 - ACS Publications
The effects of 3-position substitution of 9-aminomethyl-9,10-dihydroanthracene (AMDA) on 5-HT 2A receptor affinity were determined and compared to a parallel series of DOB-like 1-(2,…
Number of citations: 40 pubs.acs.org

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